![molecular formula C11H11ClN4OS2 B2684695 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide CAS No. 328281-60-3](/img/structure/B2684695.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide
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Overview
Description
The compound “2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide” is a derivative of 1,3,4-thiadiazole . It has been synthesized and evaluated for its urease inhibitor activities . The compound has shown high activity against the enzyme urease, which is essential for the survival of Helicobacter pylori .
Synthesis Analysis
The compound is synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process results in high isolated yields .Molecular Structure Analysis
The molecular structure of the compound includes a 1,3,4-thiadiazole ring, which is a five-membered ring containing three heteroatoms, two nitrogens and one sulfur . The compound also contains an acetamide group .Chemical Reactions Analysis
The compound has been evaluated for its urease inhibitor activities . Urease is an enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . The compound has shown high activity against this enzyme .Physical And Chemical Properties Analysis
The compound has a molecular weight of 334.344 . Its melting point is between 174-176°C . The compound’s IR spectrum shows peaks at 3348, 3313, 3055, 2980, 1688, 1624, 1608 cm-1 .Scientific Research Applications
- Researchers have designed, synthesized, and evaluated novel 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide derivatives for their urease inhibitory activity . These compounds demonstrated high activity against urease, making them potential candidates for further evaluation.
- Ethyl 2-[(5-(5-(2-chlorophenyl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio]acetate (5j) exhibited potent α-glucosidase inhibitory activity (IC50 = 180.1 μM) compared to the reference drug acarbose (IC50 = 750.0 μM) .
Urease Inhibition
α-Glucosidase Inhibition
Materials Science
Mechanism of Action
Target of Action
The primary target of the compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide is the enzyme urease . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . This enzyme is a cytoplasmic enzyme and could be found in several cells, including bacteria, fungi, algae, and some plant cells .
Mode of Action
The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that the compound could interact well with the active site of the urease enzyme .
Biochemical Pathways
The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide affects the urea cycle by inhibiting the urease enzyme . Urease catalyzes the conversion of urea to ammonia and carbon dioxide . The inhibition of this enzyme disrupts this process, affecting the pH balance within the cells .
Pharmacokinetics
The compound’s high activity against the urease enzyme suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of the action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide include the inhibition of the urease enzyme, leading to disruption of the urea cycle . This results in a decrease in the production of ammonia and carbon dioxide within the cells .
Future Directions
properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS2/c1-6-2-3-7(12)4-8(6)14-9(17)5-18-11-16-15-10(13)19-11/h2-4H,5H2,1H3,(H2,13,15)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSGZXWBTFQZGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide |
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